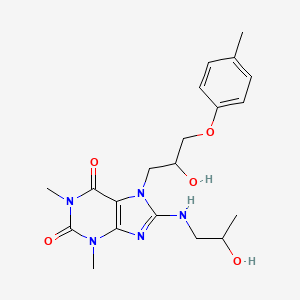![molecular formula C13H20ClNO2 B2565062 [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride CAS No. 2413878-96-1](/img/structure/B2565062.png)
[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, paper describes novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are biased agonists of serotonin 5-HT1A receptors. These compounds have been shown to have high receptor affinity and selectivity, as well as promising antidepressant-like activity. Paper discusses the synthesis of a compound with a 1,3,4-oxadiazol-2-yl moiety, which is different from the oxolane (tetrahydrofuran) moiety in the compound of interest but shares the methanamine component. Paper details a compound with a piperidin-4-yl methanone oxime structure, which, while not the same, is within the same chemical space and provides insight into the types of analyses that might be relevant for the compound .
Synthesis Analysis
The synthesis of related compounds involves various routes such as condensation reactions and substitution reactions . For example, the compound in paper was synthesized using a polyphosphoric acid condensation route, which is a method that could potentially be adapted for the synthesis of [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride. The high yield and successful characterization through spectroscopic techniques suggest that a similar approach might be feasible for the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction , which provides detailed information about the conformation and geometry of the molecule. For instance, the piperidine ring in the compound from paper adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral. These findings could inform the expected molecular structure of [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride, particularly regarding the conformation of rings and the geometry of functional groups.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride. However, the described compounds exhibit selective interactions with biological targets such as serotonin 5-HT1A receptors , which implies that the compound of interest may also engage in specific chemical reactions with biological molecules, potentially leading to pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include high solubility, metabolic stability, and favorable penetration through biological membranes . These properties are crucial for the potential therapeutic application of a compound. The thermal stability of a related compound has been studied using thermogravimetric analysis, showing stability over a wide temperature range . These analyses suggest that [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride might also possess favorable drug-like properties, although specific studies would be required to confirm this.
Scientific Research Applications
Photoassisted Fenton Reaction
The photoassisted Fenton reaction, using Fe3+/H2O2/u.v., has been utilized for the decomposition of certain compounds, including metolachlor, which is structurally related to [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride. This process leads to complete mineralization of the aromatic ring, indicating its potential for environmental remediation applications (Pignatello & Sun, 1995).
Iron(III) Complexes for Cellular Imaging
Iron(III) complexes incorporating similar compounds have been synthesized for potential use in cellular imaging and photocytotoxicity. These complexes, under red light, exhibit properties conducive for medical imaging and treatment applications (Basu et al., 2014).
Antiosteoclast Activity
Compounds structurally related to [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride have demonstrated antiosteoclast and osteoblast activity, suggesting their potential in treating bone-related diseases (Reddy et al., 2012).
Metabolism Studies
Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes can provide insights into the metabolic pathways of related compounds, including [4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride (Coleman et al., 2000).
NK1 Receptor Antagonist
The synthesis of neurokinin-1 receptor antagonists incorporating similar chemical structures indicates potential applications in treating conditions like depression and emesis (Harrison et al., 2001).
Environmental Impact Assessment
Studies on the environmental impact of related herbicides, such as metolachlor, provide valuable information on the fate and transport of similar compounds in various environmental compartments, including air, water, and soil (Rose et al., 2018).
Safety and Hazards
properties
IUPAC Name |
[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10-4-5-11(8-14)13(7-10)16-9-12-3-2-6-15-12;/h4-5,7,12H,2-3,6,8-9,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBMSRHUJGSWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC2CCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

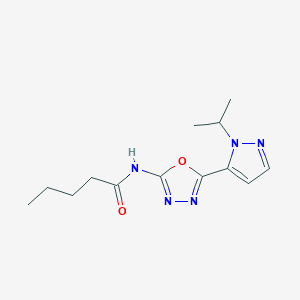




![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2564988.png)

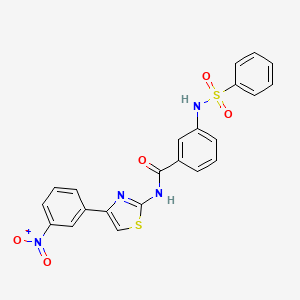
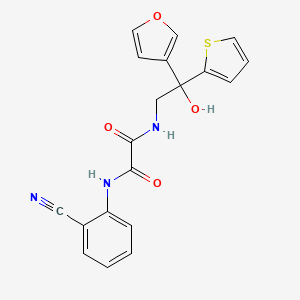
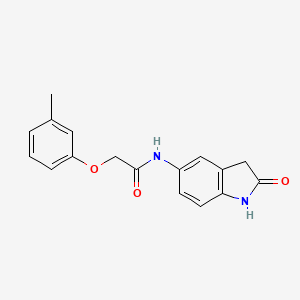
![8-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2564993.png)
![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2564995.png)
![3-Methyl-6-(2-pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2564997.png)
